![molecular formula C16H14ClFN4O B11474028 3-([(3-Chlorophenyl)amino]methyl)-1-[(2-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B11474028.png)
3-([(3-Chlorophenyl)amino]methyl)-1-[(2-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a member of the 1,2,4-triazole family, characterized by its five-membered ring containing three nitrogen atoms and two carbon atoms.
- Its systematic name reflects its substituents: 3-([(3-Chlorophenyl)amino]methyl)-1-[(2-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one .
- The compound’s structure combines an aromatic chlorophenyl group, a fluorophenyl group, and a triazole ring.
- It has potential applications in various fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes: One common synthetic route involves the , which joins aryl or vinyl boronic acids with aryl or vinyl halides. In this case, boronic acids can be used to introduce the phenyl groups.
Reaction Conditions: The Suzuki–Miyaura coupling typically employs a palladium catalyst, base, and solvent. The reaction occurs under mild conditions, making it suitable for complex molecules.
Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further studies in organic synthesis and medicinal chemistry.
Biology: It could serve as a scaffold for designing bioactive molecules due to its diverse functional groups.
Medicine: Research may explore its potential as a drug candidate, especially considering its aromatic moieties.
Industry: Applications in materials science or catalysis are worth investigating.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or enzymes .
- Further research is needed to elucidate its precise mode of action and pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of chlorophenyl, fluorophenyl, and triazole moieties sets it apart.
Similar Compounds: Other triazole derivatives, such as azole antifungals or pesticides , share some structural features.
Properties
Molecular Formula |
C16H14ClFN4O |
---|---|
Molecular Weight |
332.76 g/mol |
IUPAC Name |
5-[(3-chloroanilino)methyl]-2-[(2-fluorophenyl)methyl]-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C16H14ClFN4O/c17-12-5-3-6-13(8-12)19-9-15-20-16(23)22(21-15)10-11-4-1-2-7-14(11)18/h1-8,19H,9-10H2,(H,20,21,23) |
InChI Key |
RRXICGXAQZKZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)NC(=N2)CNC3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.